molecular formula C9H10Cl3NO2 B15157299 3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride

3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride

Cat. No.: B15157299
M. Wt: 270.5 g/mol
InChI Key: MXVMZTUYNYCRDW-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10Cl3NO2 It is a derivative of propanoic acid, featuring an amino group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a reaction with chloroacetic acid to yield the final product. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,3-dichlorophenyl)propanoic acid
  • 2-Amino-3-(2,5-dichlorophenyl)propanoic acid
  • 3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Uniqueness

3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.5 g/mol

IUPAC Name

3-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H

InChI Key

MXVMZTUYNYCRDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl.Cl

Origin of Product

United States

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